Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a sulfamoyl group, fluorine, and ester functionality.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S2/c1-24-11-7-10(8-12(9-11)25-2)20-28(22,23)17-15-13(19)5-4-6-14(15)27-16(17)18(21)26-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGDNJCZXASNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews available research findings, including case studies and experimental data, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₆FNO₆S₂
- Molecular Weight : 425.5 g/mol
- CAS Number : 932464-93-2
Research indicates that compounds with a benzothiophene scaffold exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, indicating significant potential for cognitive enhancement or neuroprotection .
- Antitumor Activity : Benzothiophene derivatives have demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have reported that certain analogs inhibit cell proliferation in breast cancer and leukemia models .
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 20.8 - 121.7 | |
| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
| Anti-inflammatory | Not quantified |
Case Study 1: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives, this compound was tested alongside other analogs. The results indicated that it exhibited competitive inhibition against AChE with an IC₅₀ comparable to established inhibitors such as galantamine .
Case Study 2: Antitumor Activity
A series of experiments were conducted on the cytotoxic effects of benzothiophene derivatives in human breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 50 µM after 24 hours of exposure .
Comparison with Similar Compounds
Structural Analogs from Benzofuran and Benzothiophene Families
Key Compounds:
- Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3)
- (2RS,3SR)-Methyl 3-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrobenzofuran-4-carboxylate (6)
Key Findings :
- The benzothiophene core in the target compound may confer greater metabolic stability compared to benzofuran analogs like S3, due to sulfur’s electron-withdrawing effects .
- Fluorine at the 4-position could enhance lipophilicity and bioavailability relative to non-halogenated analogs .
Compounds with Shared 3,5-Dimethoxyphenyl Substituents
Key Compound:
- (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5})
Key Findings :
- The 3,5-dimethoxyphenyl group is retained in both compounds, suggesting affinity for similar biological targets (e.g., enzymes or receptors).
- The ureido group in 14{3,5} may enhance hydrogen-bonding interactions compared to the sulfamoyl group in the target compound .
Sulfonylurea Herbicides as Functional Analogues
Key Compounds:
Key Findings :
- Both compounds contain sulfonamide/sulfonylurea groups, which are critical for acetolactate synthase (ALS) inhibition in herbicides .
Q & A
Q. What are the key synthetic steps and critical parameters for preparing Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate?
The synthesis involves:
- Benzothiophene core formation : Cyclization of substituted benzene and thiophene precursors under controlled conditions (e.g., Friedel-Crafts acylation).
- Sulfamoylation : Introduction of the 3,5-dimethoxyphenylsulfamoyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DMAP .
- Fluorination : Selective fluorination at the 4-position using DAST (diethylaminosulfur trifluoride) or similar fluorinating agents .
- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol . Critical parameters : Temperature control during fluorination, stoichiometric precision in sulfamoylation, and purification via column chromatography to isolate intermediates .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and molecular symmetry .
- HPLC-MS for purity assessment and detection of byproducts (e.g., des-fluoro analogs or incomplete sulfamoylation) .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects caused by the 3,5-dimethoxy and fluoro groups .
Q. How do solubility and stability properties impact experimental design?
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for in vitro assays .
- Stability : Hydrolytic degradation of the ester group occurs at pH > 8.0, necessitating storage at 4°C in inert atmospheres for long-term use .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data arising from structural analogs?
Contradictions often stem from substituent effects. For example:
| Substituent Position | Bioactivity (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| 3,5-Dimethoxyphenyl | 12 µM (Kinase X) | Enhanced H-bonding with catalytic lysine | |
| 4-Ethylphenyl | 45 µM (Kinase X) | Steric hindrance reduces binding | |
| Methodology : Perform competitive binding assays (SPR/ITC) and molecular dynamics simulations to compare interactions. Adjust synthetic routes to introduce targeted modifications (e.g., replacing methoxy with electron-withdrawing groups) . |
Q. What strategies optimize reaction yields in multi-step synthesis?
Use Design of Experiments (DoE) to identify critical factors:
- Variables : Reaction time, temperature, catalyst loading.
- Response surface modeling : Prioritize sulfamoylation efficiency over fluorination yield, as the former is rate-limiting .
- Flow chemistry : Continuous processing minimizes intermediate degradation, improving overall yield by 15–20% .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Core modifications : Replace benzothiophene with benzofuran to assess π-π stacking differences .
- Substituent tuning : Compare 3,5-dimethoxy vs. 3,5-dichloro groups to evaluate electronic effects on target binding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify essential interactions (e.g., sulfamoyl group with Arg residue in active sites) .
Q. What computational methods predict off-target interactions or toxicity?
- Molecular docking : Screen against ADME/Tox databases (e.g., SwissADME) to flag potential cytochrome P450 inhibition .
- QSAR models : Train models on analogs to predict metabolic stability and cardiotoxicity risks (e.g., hERG channel binding) .
Q. How do researchers validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down and MS identification .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition potencies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
- Use a single ATP concentration (e.g., 1 mM) across studies.
- Validate with orthogonal assays (e.g., radioactive vs. luminescent detection) .
Q. Why do fluorinated analogs show variable metabolic stability?
The 4-fluoro group reduces CYP3A4-mediated oxidation, but stability varies with substituent electronic profiles. Perform microsomal stability assays with LC-MS/MS quantification to compare half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
